![molecular formula C13H8ClN3O B2811083 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 327056-08-6](/img/structure/B2811083.png)
2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine (2-5-3-CPOXP) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound, containing both an oxadiazole and pyridine ring. This compound has been studied for its potential applications in drug discovery, as it has been found to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Biological Assessment
Research has led to the development of methods for synthesizing novel compounds, including those with 1,2,4-oxadiazole cycles, which have shown a variety of biological properties. A study by Karpina et al. (2019) synthesized a diverse set of acetamides, demonstrating a synthetic approach that could be utilized for creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives with potential biological applications (Karpina et al., 2019).
Molecular Structure and Photophysical Properties
The development of composite fibers doped with Re(I) complex, incorporating 1,3,4-oxadiazole ligands, has been investigated for improved emissive performance. Nie et al. (2015) found that polymer matrix immobilization could effectively enhance photostability and emissive parameters, indicating potential applications in the development of advanced photophysical materials (Nie et al., 2015).
Anticancer Potential
Zhang et al. (2005) identified a novel apoptosis inducer through high-throughput screening, highlighting the anticancer potential of certain 1,2,4-oxadiazole derivatives. Their study emphasized the role of these compounds in cell cycle arrest and apoptosis induction, suggesting a pathway to discovering new anticancer agents (Zhang et al., 2005).
Electroluminescence and Photoluminescence
Research into the electroluminescence and photoluminescence properties of 1,3,4-oxadiazole-containing rhenium(I) complexes by Wang et al. (2007) indicated that these materials could serve as efficient green emitters in electroluminescent devices, showing potential for application in the field of organic light-emitting diodes (OLEDs) (Wang et al., 2007).
Mecanismo De Acción
Target of Action
The primary targets of 1,2,4-oxadiazole derivatives, such as 2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, are often enzymes or receptors involved in critical biological processes . These compounds have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and nematocidal effects . .
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives involves their interaction with their targets, leading to changes in the target’s function . The compound’s structure allows it to bind to its target, inhibiting or modifying the target’s activity . This interaction can lead to changes in cellular processes, ultimately leading to the compound’s observed biological effects .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-oxadiazole derivatives depend on their specific targets . For instance, if the target is an enzyme involved in a particular metabolic pathway, the compound’s action could disrupt that pathway, leading to downstream effects on cellular function . .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The result of the compound’s action at the molecular and cellular level is typically a change in the function of its target, which can lead to observable biological effects . For instance, 1,2,4-oxadiazole derivatives have been found to exhibit antibacterial, antifungal, and nematocidal activities . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . These factors can affect the compound’s structure, its interaction with its target, and its ADME properties . .
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-5-3-4-9(8-10)13-16-12(17-18-13)11-6-1-2-7-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLLSKDXLVDFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

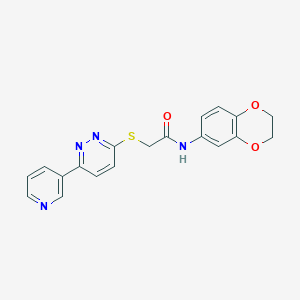
![Dimethyl 6-methylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B2811002.png)
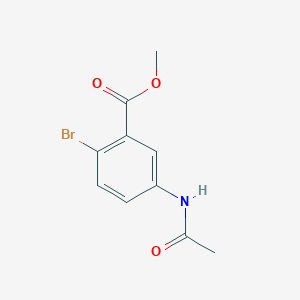
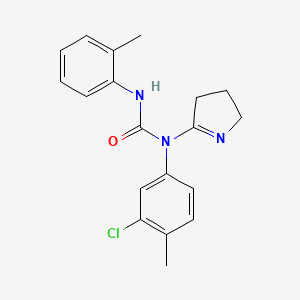
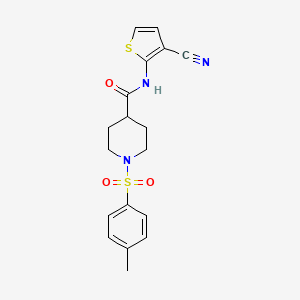
![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)

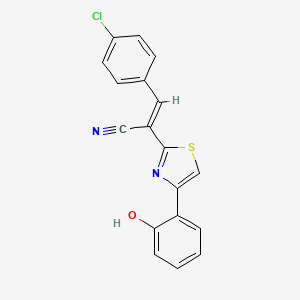
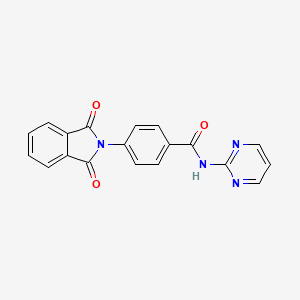
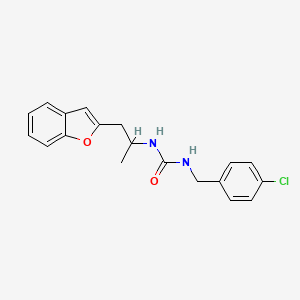
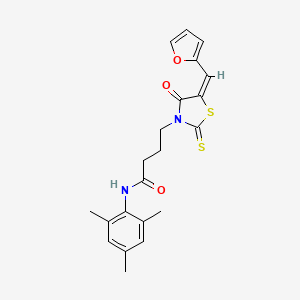

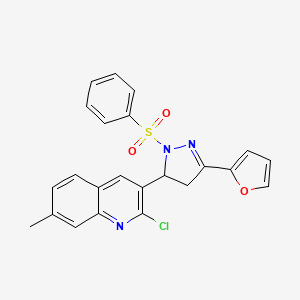
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2811023.png)